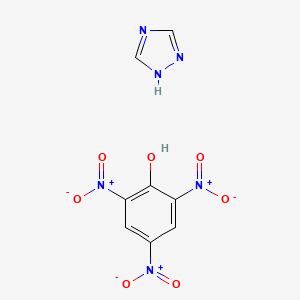
1H-1,2,4-triazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-triazole;2,4,6-trinitrophenol is a compound that combines the structural features of 1H-1,2,4-triazole and 2,4,6-trinitrophenol. 1H-1,2,4-triazole is a five-membered ring containing three nitrogen atoms and two carbon atoms, known for its aromaticity and amphoteric nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-triazole can be synthesized using various methods, including the Einhorn–Brunner reaction and the Pellizzari reaction . Another method involves the acylation of thiosemicarbazide with formic acid, followed by cyclization and oxidation . For 2,4,6-trinitrophenol, it is typically synthesized by nitration of phenol with a mixture of sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of 1H-1,2,4-triazole often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity . The production of 2,4,6-trinitrophenol involves careful handling of nitration reactions to manage the exothermic nature and potential hazards .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-triazole undergoes various reactions, including oxidation, reduction, and substitution . It can form coordination compounds with metals and participate in cycloaddition reactions . 2,4,6-trinitrophenol undergoes nitration, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents for 1H-1,2,4-triazole reactions include hydrazines, formamide, and various oxidizing agents . For 2,4,6-trinitrophenol, common reagents include nitric acid, sulfuric acid, and reducing agents .
Major Products: Reactions involving 1H-1,2,4-triazole often yield substituted triazoles and coordination complexes . Reactions involving 2,4,6-trinitrophenol can produce various nitro derivatives and reduced forms .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
58779-51-4 |
|---|---|
Molecular Formula |
C8H6N6O7 |
Molecular Weight |
298.17 g/mol |
IUPAC Name |
1H-1,2,4-triazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H3N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-5-4-1/h1-2,10H;1-2H,(H,3,4,5) |
InChI Key |
QACMNMHTGVXXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=NC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


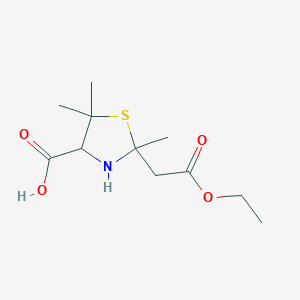

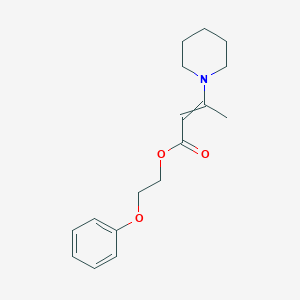
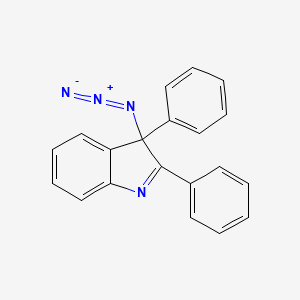
![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)
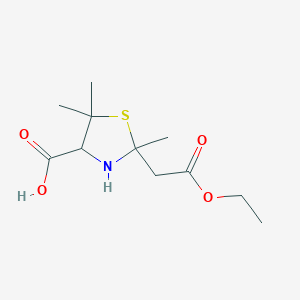
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)

![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
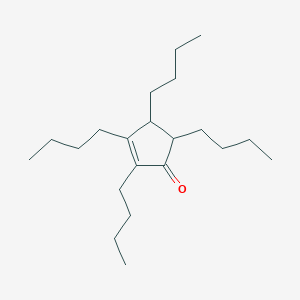


![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
